molecular formula C15H19F2NO4 B15525663 2-((Tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

Cat. No.: B15525663
M. Wt: 315.31 g/mol
InChI Key: XYJGGWJIBUIBMY-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is a synthetic intermediate in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. Its structure features a tert-butoxycarbonyl (Boc)-protected amine group, a 3,4-difluorophenyl substituent, and a carboxylic acid terminus. The Boc group serves as a protective moiety for the amine during synthesis, enhancing stability and enabling selective reactivity in subsequent steps. The 3,4-difluorophenyl moiety contributes to lipophilicity and receptor-binding interactions, while the carboxylic acid group facilitates solubility and further functionalization.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)11(17)8-9/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

XYJGGWJIBUIBMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to other intermediates and antagonists in the SNAP-7941 series. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Key Structural Features Role in Synthesis Pharmacological Relevance
2-((Tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid (Target Compound) Boc-protected amine, 3,4-difluorophenyl, carboxylic acid Intermediate for MCHR1 antagonists Limited direct activity; requires deprotection/modification
SNAP-acid Piperidinyl group, acetylaminophenyl, methoxymethyl, carboxylic acid Direct precursor to FE@SNAP Lower receptor affinity vs. final antagonists
Tos@SNAP (2-(Tosyloxy)ethyl derivative) Tosyloxyethyl ester, acetylaminophenyl, piperidinyl Radiolabeling precursor Inactive until hydrolyzed to SNAP-acid
FE@SNAP ((+)-(2-Fluoroethyl) derivative) Fluoroethyl ester, acetylaminophenyl, piperidinyl Radioligand for in vivo studies High MCHR1 binding affinity (IC₅₀ ~5 nM)
(±)-SNAP-7941 Racemic mixture of enantiomers with piperidinyl and acetylaminophenyl groups Lead MCHR1 antagonist Moderate activity (IC₅₀ ~15 nM)
(+)-SNAP-7941 Enantiomer with (4S) configuration Optimized antagonist Enhanced activity (IC₅₀ ~3 nM)

Key Findings

Structural Modifications and Activity: The target compound lacks the piperidinyl and acetylaminophenyl groups present in SNAP-acid and FE@SNAP, rendering it pharmacologically inert until further functionalized. Its Boc group simplifies purification but requires acidic deprotection for downstream reactivity . FE@SNAP and Tos@SNAP incorporate ester groups (fluoroethyl or tosyloxyethyl) to enhance blood-brain barrier penetration, a critical feature absent in the target compound .

Physicochemical Properties :

  • The 3,4-difluorophenyl moiety in all compounds increases lipophilicity (logP ~3.5–4.2), but the carboxylic acid in the target compound improves aqueous solubility (~2.1 mg/mL) compared to ester derivatives like FE@SNAP (~0.8 mg/mL) .
  • Boc protection reduces polarity, making the target compound more amenable to organic-phase reactions vs. SNAP-acid, which requires polar solvents .

Synthetic Utility :

  • The target compound is a precursor to advanced intermediates like SNAP-acid, which is further modified to generate FE@SNAP or Tos@SNAP. Its Boc group is selectively removed under mild acidic conditions (e.g., HCl/dioxane), whereas Tos@SNAP requires alkaline hydrolysis .

Critical Notes

Limitations of Target Compound : While essential for synthesis, its lack of direct pharmacological activity necessitates structural elaboration for therapeutic relevance.

Research Gaps : In vivo pharmacokinetic data (e.g., bioavailability, half-life) for the target compound are unavailable, highlighting the need for further studies.

Q & A

Advanced Research Question

  • Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .
  • Coupling Agents : Use HATU or PyBOP instead of carbodiimides to minimize epimerization .
  • Chiral HPLC Monitoring : Regularly check enantiomeric excess (ee) using a chiral column (e.g., Chirobiotic T) with a hexane/isopropanol mobile phase .

How should researchers handle and store this compound to prevent degradation?

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to avoid Boc group hydrolysis .
  • Solubility : Dissolve in DMSO or DCM for long-term storage (–20°C). Avoid aqueous buffers unless immediately used .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life .

What computational methods predict the binding affinity of derivatives to target enzymes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with protease active sites (e.g., HIV-1 protease). Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes in GROMACS to assess stability over 100 ns trajectories .
  • QSAR Modeling : Train models on fluorine-substituted analogs to correlate substituent position with IC₅₀ values .

How can the Boc group be selectively removed without affecting the difluorophenyl moiety?

Advanced Research Question

  • Acidolysis : Treat with 4M HCl in dioxane or TFA/DCM (1:1 v/v) for 1–2 hours at 0°C. Monitor deprotection by TLC (Rf shift) .
  • Neutralization : Quench with cold diethyl ether and extract the free amine. Avoid prolonged exposure to strong acids to prevent defluorination .

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